Docosahexaenoic acid methyl ester

Description

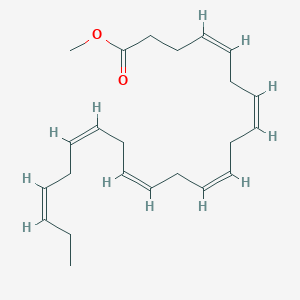

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDLWFYODNTQOT-JDPCYWKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016115 | |

| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-90-7 | |

| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Docosahexaenoic Acid (DHA) Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid (DHA) methyl ester, an esterified form of the essential omega-3 fatty acid DHA, is a critical molecule in pharmaceutical research and development. Its enhanced stability and lipophilicity compared to free fatty acid form make it a valuable standard for analytical purposes and a key intermediate in the synthesis of various bioactive compounds. This technical guide provides an in-depth overview of the primary methods for synthesizing DHA methyl ester, focusing on both chemical and enzymatic approaches. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the effective production and purification of this important compound.

Chemical Synthesis of DHA Methyl Ester

Chemical synthesis of DHA methyl ester typically involves the esterification of DHA or the transesterification of DHA-rich oils (e.g., fish oil, algal oil) with methanol (B129727). These reactions are generally catalyzed by acids or bases.

Acid-Catalyzed Esterification/Transesterification

Acid catalysts, such as boron trifluoride (BF₃), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly employed to produce fatty acid methyl esters (FAMEs), including DHA methyl ester.

A common method involves the use of boron trifluoride in methanol.[1] Total lipids are first saponified with sodium hydroxide (B78521) in methanol. The resulting fatty acids are then esterified by refluxing with boron trifluoride in methanol.[1] Another approach utilizes tetramethylammonium (B1211777) hydroxide (TMAH) as a catalyst for transesterification at room temperature.[2]

It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to minimize the oxidation of the highly unsaturated DHA molecule.[1]

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a widely used industrial method for biodiesel production and can be adapted for the synthesis of DHA methyl ester. Common catalysts include sodium methoxide (B1231860) (NaOCH₃) and potassium hydroxide (KOH).[1][3] This method is generally faster than acid-catalyzed reactions.

The process involves reacting the oil with methanol in the presence of the alkaline catalyst. The reaction is typically carried out at a temperature of 60–70 °C for 2–5 hours.[4]

Experimental Protocol: Base-Catalyzed Transesterification of Fish Oil

This protocol describes a general procedure for the synthesis of fatty acid methyl esters from fish oil using an alkaline catalyst.

Materials:

-

Fish oil (containing DHA)

-

Methanol (anhydrous)

-

Potassium hydroxide (KOH) or sodium methoxide (NaOCH₃)

-

n-Hexane

-

Anhydrous calcium chloride

-

Sodium chloride (NaCl) solution (for neutralization)

-

Distilled water

Procedure:

-

Ensure all glassware is dry.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fish oil and methanol. The molar ratio of oil to methanol can range from 1:3 to 1:8.[4]

-

The catalyst (KOH or NaOCH₃) is added at a concentration of 0.5-1.0% of the total weight of the oil and methanol.[4]

-

The mixture is heated to 60-70 °C and stirred for 2-5 hours.[4]

-

After the reaction is complete, the mixture is transferred to a separatory funnel. The lower glycerol (B35011) layer is removed.

-

The upper methyl ester layer is washed with a dilute acid solution to neutralize any remaining catalyst, followed by washing with distilled water until the washings are neutral.

-

The washed methyl ester layer is dried over anhydrous sodium sulfate (B86663) and then filtered.

-

The solvent (if any) and excess methanol are removed under reduced pressure using a rotary evaporator to yield the crude DHA methyl ester.

Enzymatic Synthesis of DHA Methyl Ester

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher purity products with reduced risk of isomerization and oxidation of the delicate DHA molecule. Lipases are the most commonly used enzymes for this purpose.

Lipase-Catalyzed Transesterification and Esterification

Lipases, such as those from Candida antarctica (e.g., Novozym® 435), Rhizomucor miehei, and Aspergillus flavus, can catalyze the transesterification of DHA-rich triglycerides with methanol or the direct esterification of free DHA with methanol.[5][6] These reactions can be performed in solvent-free systems or in the presence of an organic solvent like n-hexane.[7][8]

Enzymatic methods offer high conversion yields. For instance, the synthesis of DHA/EPA ethyl esters using Novozym® 435 has been reported to achieve 88–94% conversion.[7] Another study reported a 100% yield of fatty acid ethyl esters after 8 hours using Candida antarctica B lipase (B570770).

Experimental Protocol: Lipase-Catalyzed Acidolysis for DHA/EPA Ethyl Ester Synthesis

This protocol is based on the synthesis of DHA/EPA ethyl esters via lipase-catalyzed acidolysis of ethyl acetate (B1210297) with a DHA+EPA concentrate.[7]

Materials:

-

DHA+EPA concentrate (free fatty acid form)

-

Ethyl acetate (EA)

-

n-Hexane (solvent)

-

Immobilized lipase (e.g., Novozym® 435)

-

Molecular sieves (optional, to remove water)

Procedure:

-

In a sealed reaction vessel, dissolve the DHA+EPA concentrate in n-hexane.

-

Add ethyl acetate to the mixture. A substrate ratio of 1:1 (DHA+EPA:EA) can be used.[7]

-

Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 60 °C) with constant stirring for a specified duration (e.g., 300 minutes).[7][9]

-

After the reaction, the immobilized enzyme is separated by filtration.

-

The solvent and excess ethyl acetate are removed under vacuum to yield the DHA/EPA ethyl esters.

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data from various studies on the synthesis of DHA methyl/ethyl esters, providing a comparative overview of reaction conditions and outcomes.

Table 1: Chemical Synthesis of Fatty Acid Methyl/Ethyl Esters

| Catalyst | Substrate | Alcohol | Molar Ratio (Oil:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaOH | Fish Oil | Methanol | - | 60 | 1.5 | ~98 (ester content) | [10] |

| H₂SO₄/NaOH | Waste Cooking Oil | Methanol | - | - | - | 77.15 (methyl ester content) | [11] |

| KOH | Natural Oils | Methanol | 1:3.0 - 1:8.0 | 60-70 | 2-5 | - | [4] |

Table 2: Enzymatic Synthesis of DHA/EPA Ethyl Esters

| Enzyme | Substrate | Acyl Acceptor | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Novozym® 435 | DHA+EPA Concentrate | Ethyl Acetate | n-Hexane | 60 | 5 | 88-94 (conversion) | [7] |

| Novozym® 435 | Monkfish Liver Oil | Ethanol | Solvent-free | - | 72 | 63 (yield) | [5] |

| Rhizopus oryzae | Monkfish Liver Oil | Ethanol | Solvent-free | - | 72 | 61 (yield) | [5] |

| Aspergillus flavus | Monkfish Liver Oil | Ethanol | Solvent-free | - | 72 | 46 (yield) | [5] |

| Lipase UM1 | Algal Oil | Ethanol | - | - | - | 95.41 (ethyl ester yield) | [12] |

| Novozym ET2.0 | Fish Oil | Ethanol | - | 40-45 | - | >85 (FAEE yield) | [4] |

Purification of DHA Methyl Ester

Crude DHA methyl ester often contains unreacted starting materials, byproducts, and other fatty acid esters. Purification is essential to obtain a high-purity product for research and pharmaceutical applications.

Column Chromatography

Column chromatography is a common laboratory-scale purification technique.

-

Silica (B1680970) Gel Chromatography: Silica gel 60 is frequently used as the stationary phase to separate fatty acid methyl esters.[13][14]

-

Silver Resin Chromatography: This technique utilizes the affinity of silver ions for the double bonds in unsaturated fatty acids. Resins like Amberlite IR-118H or Dowex 50W impregnated with silver ions can effectively separate DHA methyl ester from less unsaturated fatty acid esters.[15]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of DHA methyl ester using silica gel chromatography.

Materials:

-

Crude DHA methyl ester

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., n-hexane, ethyl acetate)

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in the initial elution solvent (e.g., n-hexane).

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Load the crude DHA methyl ester onto the top of the column.

-

Elute the column with a solvent or a gradient of solvents of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing pure DHA methyl ester.

-

Combine the pure fractions and evaporate the solvent to obtain purified DHA methyl ester.

Molecular Distillation

For larger scale purification, molecular distillation is an effective method. This technique separates compounds based on their molecular weight and is particularly suitable for heat-sensitive molecules like DHA. It has been used to obtain DHA ethyl ester with a purity of up to 80.11%.[12]

Process and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis of DHA methyl ester.

Conclusion

The synthesis of docosahexaenoic acid methyl ester can be effectively achieved through both chemical and enzymatic routes. Chemical methods, particularly base-catalyzed transesterification, are robust and suitable for large-scale production, although they may require more stringent conditions to prevent degradation of the polyunsaturated fatty acid. Enzymatic synthesis, utilizing lipases, offers a milder, more specific, and environmentally friendly alternative, often yielding high-purity products with high conversion rates. The choice of method will depend on the desired scale of production, purity requirements, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the efficient synthesis and purification of DHA methyl ester for various scientific and developmental applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Integrated Production of Biodiesel and Concentration of Polyunsaturated Fatty Acid in Glycerides Through Effective Enzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study [mdpi.com]

- 8. digital.csic.es [digital.csic.es]

- 9. Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor | MDPI [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of High-Purity Docosahexaenoic Acid Ethyl Ester from Algal Oil through Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20140012024A1 - Method for the synthesis of dha - Google Patents [patents.google.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. [PDF] Obtention of highly purified fractions of eicosapentaenoic acid and docosahexaenoic acid from sardine oil by silver-resin chromatography: A semi-preparative procedure | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of DHA Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of docosahexaenoic acid (DHA) methyl ester. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key biological pathways and analytical workflows.

Core Physicochemical Properties

DHA methyl ester, the methyl ester form of the essential omega-3 fatty acid docosahexaenoic acid, is a crucial compound in various research fields. Its physical and chemical characteristics are fundamental to its application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₄O₂ | [1][2][3][4] |

| Molecular Weight | 342.51 g/mol | [1][2][3][5][6][7] |

| Appearance | Colorless to light yellow liquid/oil | [5][8][9][10] |

| Density | 0.921 g/mL at 25 °C | [4][5][8][11] |

| Boiling Point | 429.9 ± 24.0 °C at 760 mmHg (Predicted) | [4][10][11] |

| Refractive Index | n20/D 1.498 (lit.) | [5] |

| Flash Point | 18 °C | [10] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | [6] |

| n-Hexane | Immiscible | [6] |

| Ethanol | Soluble (100 mg/ml) | [9][10] |

| DMSO | Soluble (100 mg/ml) | [9][10] |

| DMF | Soluble (100 mg/ml) | [9][10] |

| Ethyl Ether | Soluble | [9] |

| Methylene Chloride | Soluble | [9] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of DHA methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of DHA methyl ester is characterized by signals corresponding to its various protons, including those of the methyl ester group, the ethylenic protons of the double bonds, and the aliphatic chain.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of DHA methyl ester typically shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum of DHA methyl ester displays characteristic absorption bands. A prominent peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester group.[14][15] Other significant bands are observed for C-H and C=C stretching and bending vibrations.[14]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of DHA methyl ester.

Determination of Density

This protocol outlines the procedure for determining the density of a liquid sample like DHA methyl ester.

Materials:

-

10 mL graduated cylinder

-

Electronic balance (accurate to ±0.001 g)

-

DHA methyl ester sample

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry 10 mL graduated cylinder.

-

Using a pipette, accurately transfer a known volume (e.g., 5 mL) of DHA methyl ester into the graduated cylinder.

-

Record the volume of the liquid.

-

Measure and record the total mass of the graduated cylinder containing the DHA methyl ester.

-

Calculate the mass of the DHA methyl ester by subtracting the mass of the empty graduated cylinder from the total mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

DHA methyl ester sample

Procedure:

-

Add a small amount (a few drops) of DHA methyl ester to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube containing the heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.

-

When a steady stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Solubility

This protocol describes a general method for determining the solubility of a compound in various solvents.

Materials:

-

Small test tubes

-

Vortex mixer

-

DHA methyl ester sample

-

A range of solvents (e.g., water, ethanol, hexane, DMSO)

-

Pipettes

Procedure:

-

Add a small, accurately weighed amount of DHA methyl ester (e.g., 10 mg) to a test tube.

-

Add a small volume (e.g., 0.1 mL) of the chosen solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solute.

-

If the solute has completely dissolved, it is considered soluble at that concentration.

-

If the solute has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL), vortexing after each addition, until the solute dissolves or a maximum volume is reached.

-

Record the volume of solvent required to dissolve the sample. The solubility can then be expressed in terms of mg/mL.

Spectroscopic Analysis Protocols

a. ¹H NMR Spectroscopy

-

Dissolve 5-10 mg of DHA methyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

b. Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the DHA methyl ester sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

c. Fourier-Transform Infrared (FTIR) Spectroscopy

-

For a liquid sample like DHA methyl ester, the attenuated total reflectance (ATR) method is often used.

-

Place a small drop of the sample directly onto the ATR crystal.

-

Acquire the FTIR spectrum. The infrared beam passes through the crystal and interacts with the sample at the surface.

-

Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl) for transmission analysis.

Signaling Pathways and Experimental Workflows

DHA and its derivatives are known to modulate various cellular signaling pathways. The following diagrams illustrate some of these pathways and typical experimental workflows for the analysis of DHA methyl ester.

Caption: DHA's effect on EGFR signaling pathway.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. westlab.com [westlab.com]

- 15. www1.udel.edu [www1.udel.edu]

The Biological Role of Docosahexaenoic Acid Methyl Ester: A Technical Guide for Researchers

Introduction: Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. In research settings, its methyl ester derivative, docosahexaenoic acid methyl ester (DHA-ME), is widely utilized. This technical guide provides an in-depth overview of the biological role of DHA-ME, its metabolic fate, and its application in scientific research. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comprehensive summary of quantitative data.

Physicochemical Properties and Use in Research

This compound (all-cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester) is the methyl ester form of DHA. This esterification makes the molecule more stable and less prone to oxidation compared to its free fatty acid counterpart, which is advantageous for experimental consistency. In laboratory settings, DHA-ME is often used as a stable precursor to deliver DHA to cells in culture and in some in vivo models. It is also a common reference standard for the quantification of fatty acids in various biological samples using gas chromatography.

Metabolism and Bioavailability of this compound

The biological effects of DHA-ME are largely predicated on its hydrolysis to free DHA. In vivo, the bioavailability of omega-3 fatty acid ethyl and methyl esters is generally lower than that of the free fatty acid or triglyceride forms. This difference is attributed to the necessity of enzymatic hydrolysis by intestinal lipases for absorption. Studies comparing various forms of omega-3 supplements have consistently shown that free fatty acid forms lead to higher plasma concentrations of EPA and DHA compared to ethyl ester forms, particularly on a low-fat diet.

Once absorbed and hydrolyzed, the resulting DHA is transported in the circulation and taken up by tissues. In the brain, unesterified DHA is a primary source for uptake. Following entry into cells, DHA is esterified into membrane phospholipids, contributing to the structural integrity and fluidity of cell membranes, and can be further metabolized into bioactive mediators.

Key Biological Roles and Mechanisms of Action

DHA-ME serves as a pro-drug for DHA, and its biological activities are those of DHA itself following hydrolysis. These roles are multifaceted, spanning from the regulation of neuronal excitability to the modulation of inflammatory responses and cancer cell proliferation.

Neuromodulatory Effects

In the central nervous system, DHA plays a crucial role in neuronal function. One notable effect is the reduction of excitatory hippocampal sharp waves (SPWs), which are considered an in vitro model for interictal spikes in epilepsy. Interestingly, a study directly comparing DHA and DHA-ME found that both were effective in reducing the incidence of SPWs, suggesting that DHA-ME is efficiently converted to its active free fatty acid form in this ex vivo model. The study also indicated that the effect of DHA on SPWs is likely mediated by its unesterified form and involves the GABAergic system.

Anti-inflammatory Properties

DHA is a well-established anti-inflammatory agent. It competitively inhibits the metabolism of arachidonic acid (AA) into pro-inflammatory eicosanoids. Furthermore, DHA is the precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively resolve inflammation. Studies have shown that supplementation with DHA can lead to a significant decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) by immune cells.

Anti-cancer Activity

DHA has demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying its anti-cancer properties include the induction of oxidative stress through the production of reactive oxygen species (ROS), leading to apoptosis. DHA has been shown to inhibit the viability and DNA synthesis of human breast cancer cells in a concentration-dependent manner.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of DHA and its derivatives.

Table 1: In Vitro Cytotoxicity of Docosahexaenoic Acid (DHA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 20.2[1] | 72 |

| MDA-MB-231 | Breast Cancer | 87 | 48 |

| MDA-MB-435s | Breast Cancer | ~70-100[1] | 72 |

| HTB-26 | Breast Cancer | 10-50 | Not Specified |

| PC-3 | Pancreatic Cancer | 10-50 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 10-50 | Not Specified |

Table 2: Effects of DHA on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | DHA Concentration | Cytokine | Percent Reduction |

| THP-1 Macrophages | LPS | 20 µg/ml | IL-1β | Significant decrease |

| THP-1 Macrophages | LPS | 20 µg/ml | TNF-α | Significant decrease |

| Peripheral Blood Mononuclear Cells | LPS | N/A (in vivo supplementation) | IL-6 | Significant decrease |

| Peripheral Blood Mononuclear Cells | LPS | N/A (in vivo supplementation) | IL-1β | Significant decrease |

Table 3: Comparative Bioavailability of Omega-3 Fatty Acid Formulations

| Formulation | Condition | Relative Bioavailability (vs. Ethyl Ester) |

| Free Fatty Acid | Fasting | ~5-fold higher AUC for EPA+DHA |

| Free Fatty Acid | Low-fat diet | ~5.8-fold higher AUC for EPA+DHA (baseline adjusted) |

| Monoacylglyceride | Single dose | ~4-fold higher plasma concentration (absorption phase) |

Signaling Pathways Modulated by DHA

DHA exerts its biological effects through the modulation of several key signaling pathways. The conversion of DHA-ME to free DHA allows it to influence these pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. DHA has been shown to be a positive modulator of this pathway in neuronal cells. By increasing the concentration of phosphatidylserine (B164497) (PS) in the cell membrane, DHA facilitates the translocation and activation of Akt. This activation is crucial for promoting neuronal survival and protecting against apoptosis.

Experimental Protocols

General Protocol for Cell Culture Treatment with DHA-ME

-

Stock Solution Preparation: Dissolve DHA-ME in a suitable sterile solvent such as ethanol (B145695) to create a high-concentration stock solution (e.g., 10-100 mM). Store aliquots at -20°C or -80°C to minimize degradation.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is often beneficial to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.

-

Cell Treatment: Replace the existing culture medium with the medium containing the DHA-ME-BSA complex or the vehicle control (medium with BSA and a corresponding amount of the solvent).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol for Cellular Fatty Acid Analysis by GC-MS

This protocol outlines the general steps for extracting lipids and analyzing their fatty acid composition after derivatization to fatty acid methyl esters (FAMEs).

-

Cell Harvesting and Lipid Extraction:

-

Wash treated cells with ice-cold PBS.

-

Scrape cells and pellet by centrifugation.

-

Extract total lipids from the cell pellet using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v). An internal standard (e.g., heptadecanoic acid) should be added at the beginning of the extraction for quantification.

-

-

Transesterification to FAMEs:

-

Dry the lipid extract under a stream of nitrogen.

-

Add a reagent such as 14% boron trifluoride in methanol or methanolic HCl.

-

Heat the mixture (e.g., at 100°C for 1 hour) to convert the fatty acids to their methyl esters.

-

After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane (B92381) or iso-octane.

-

-

GC-MS Analysis:

-

Inject the FAME-containing organic layer into the GC-MS.

-

GC Conditions (Example):

-

Column: HP-88 or similar high-polarity capillary column.

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 140°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

-

-

-

Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Protocol for Western Blot Analysis of Akt Signaling

-

Protein Extraction:

-

After cell treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imager or X-ray film.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt and a loading control like β-actin or GAPDH.

-

Conclusion

This compound is a valuable tool in biological research, primarily serving as a more stable precursor for the delivery of DHA to experimental systems. Its biological role is intrinsically linked to the functions of free DHA following its enzymatic hydrolysis. These functions include crucial roles in neuromodulation, inflammation resolution, and cancer cell cytotoxicity, all of which are mediated through the modulation of complex signaling pathways and the structural modification of cell membranes. Understanding the differences in bioavailability between DHA-ME and other forms of DHA is critical for the design and interpretation of both in vivo and in vitro studies. The protocols and data presented in this guide provide a framework for researchers to effectively utilize DHA-ME in their investigations into the multifaceted roles of this essential omega-3 fatty acid.

References

The Role of Docosahexaenoic Acid and its Methyl Ester in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical structural and functional component of the central nervous system.[1] Its accumulation in the brain during development and its continued presence throughout life are essential for optimal neuronal function.[2] This technical guide provides an in-depth overview of the functions of DHA and its methyl ester derivative, docosahexaenoic acid methyl ester (DHA-ME), in neuronal cells. It details their roles in neuroprotection, signaling, and synaptic plasticity, supported by quantitative data, experimental protocols, and visual pathway diagrams to aid in research and drug development.

Core Functions of Docosahexaenoic Acid (DHA) in Neuronal Cells

DHA exerts a wide range of beneficial effects on neuronal cells, contributing to their survival, growth, and proper function. These effects are mediated through its incorporation into cell membranes, its conversion into bioactive metabolites, and its ability to modulate various signaling pathways.

Neuroprotection and Anti-inflammatory Effects

DHA exhibits potent neuroprotective properties against various insults, including oxidative stress and excitotoxicity.[3][4] It helps maintain neuronal viability and function by reducing apoptosis and counteracting inflammatory processes within the brain.[5][6]

-

Anti-Apoptotic Mechanisms: DHA supplementation has been shown to decrease neuronal cell death by inhibiting the activity of key apoptotic enzymes like caspase-3.[6] This protective effect is partly attributed to the DHA-induced increase in phosphatidylserine (B164497) (PS) levels in neuronal membranes, which facilitates the activation of pro-survival signaling pathways.[6]

-

Anti-inflammatory Action: Unesterified DHA can attenuate neuroinflammation.[5] This is achieved, in part, through its conversion to specialized pro-resolving mediators (SPMs) like neuroprotectin D1 (NPD1), which actively resolve inflammation.[4][7]

Neurite Outgrowth and Synaptogenesis

DHA plays a crucial role in the morphological development of neurons, promoting the growth of neurites (axons and dendrites) and the formation of synapses.

-

Promotion of Neurite Growth: Studies have consistently shown that DHA supplementation enhances neurite length and branching in various neuronal cell types, including primary cortical and hippocampal neurons.[8][9] This effect is specific to DHA, as other fatty acids like arachidonic acid and oleic acid do not produce the same results.[9]

-

Enhancement of Synaptogenesis: DHA promotes the formation of new synapses, a process critical for learning and memory. This is evidenced by an increased number of synapsin-positive puncta in DHA-treated neurons, indicating a higher density of presynaptic terminals.[10]

Synaptic Plasticity and Function

DHA is integral to synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the cellular basis of learning and memory.

-

Modulation of Synaptic Protein Expression: DHA supplementation increases the expression of key synaptic proteins, including the presynaptic protein synapsin-1 and postsynaptic glutamate (B1630785) receptor subunits (e.g., NR2A, NR2B, GluR1, GluR2).[10]

-

Enhancement of Synaptic Activity: Neurons supplemented with DHA exhibit increased spontaneous synaptic activity, primarily due to enhanced glutamatergic transmission.[10]

This compound (DHA-ME): A Comparative Overview

This compound (DHA-ME) is a methylated form of DHA. While research on DHA-ME in neuronal cells is less extensive than that on DHA, some studies suggest it shares certain functional properties with its free acid counterpart. It is important to note that DHA-ME is often used in experimental settings and may be hydrolyzed to the active free acid form, DHA, within the cellular environment.

Known Functions and Comparisons with DHA

Limited direct comparative studies exist for DHA and DHA-ME in neuronal cells. One study found that both DHA and DHA-ME were effective in reducing the incidence of excitatory hippocampal sharp waves, with the authors suggesting that the effect of DHA may be mediated by its unesterified form. This implies that DHA-ME might act as a pro-drug that is converted to DHA to exert its effects.

Due to the limited specific data on DHA-ME, a direct and comprehensive comparison of its efficacy against DHA across all neuronal functions is not yet possible. The majority of the detailed mechanisms and quantitative effects described in this guide are based on studies using the free acid form of DHA. Further research is critically needed to elucidate the specific roles and potential therapeutic advantages of DHA-ME in neuronal health and disease.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of DHA on neuronal cells. Data for DHA-ME is limited and is presented where available.

Table 1: Effects of DHA on Neurite Outgrowth

| Cell Type | DHA Concentration | Treatment Duration | Parameter Measured | Result |

| Primary rat cortical neurons | 25 µM | 24 and 48 hours | Total neuritic length per cell | Significant increase |

| Primary rat cortical neurons | 25 µM | 24 and 48 hours | Mean number of neurite branches | Significant increase |

| PC12 cells | 10 and 30 µM | 2 hours - 10 days | Neurite outgrowth | Significant acceleration |

| Primary hippocampal neurons | 1.5 µM | Not specified | Total neurite length per neuron | Significant enhancement |

Table 2: Effects of DHA on Neuronal Viability and Apoptosis

| Cell Type | Condition | DHA Concentration | Treatment Duration | Parameter Measured | Result |

| Primary rat cortical neurons | Normal culture | 25-50 µM | Not specified | Neuronal viability | Significant enhancement |

| Primary rat cortical neurons | Normal culture | 100-200 µM | Not specified | Neuronal viability | Significant decrease |

| Cortical cultures | Corticosterone-induced stress | 6 µM | 72 hours | Cell death | Attenuated |

| Cortical cultures | Corticosterone-induced stress | 6 µM | 72 hours | Neuronal apoptosis | Reversed |

| Neuro 2A cells | Serum starvation | Not specified | 24 hours (pre-enrichment) | Apoptotic cell death | Decreased |

Key Signaling Pathways

DHA modulates a complex network of intracellular signaling pathways to exert its effects on neuronal cells. The following diagrams illustrate some of the key pathways involved.

Akt Pro-Survival Pathway

DHA promotes neuronal survival by activating the Akt signaling pathway. This is partly achieved by increasing the levels of phosphatidylserine (PS) in the neuronal membrane, which facilitates the translocation and activation of Akt.[6]

CREB Signaling Pathway

DHA can activate the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.[11]

Conversion to Bioactive Metabolites

DHA is metabolized into several bioactive lipids that have their own distinct functions in neuronal cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Primary Neuronal Cell Culture and Treatment

Objective: To culture primary neurons and treat them with DHA or DHA-ME.

Materials:

-

Embryonic day 18 (E18) rat or mouse fetuses

-

Hanks' Balanced Salt Solution (HBSS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

DHA and DHA-ME stock solutions (e.g., in ethanol (B145695) or DMSO)

-

Bovine Serum Albumin (BSA)

Protocol:

-

Dissect cortices or hippocampi from E18 fetuses in ice-cold HBSS.

-

Mince the tissue and incubate with trypsin-EDTA at 37°C for 15 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto coated culture vessels at a desired density in supplemented Neurobasal medium.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

For treatment, prepare a complex of DHA or DHA-ME with fatty acid-free BSA in culture medium. A typical molar ratio of fatty acid to BSA is 4:1.

-

Add the fatty acid-BSA complex to the neuronal cultures at the desired final concentration. An equivalent amount of the vehicle (e.g., ethanol-BSA complex) should be added to control cultures.

-

Incubate for the desired duration before proceeding with downstream analysis.

Neurite Outgrowth Assay

Objective: To quantify the effect of DHA or DHA-ME on neurite outgrowth.

Materials:

-

Primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) cultured on coverslips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

-

Antibodies against neuronal markers (e.g., β-III tubulin, MAP2) for immunofluorescence (optional)

Protocol:

-

Culture and treat the neuronal cells as described in Protocol 5.1.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

(Optional) Perform immunofluorescence staining for a neuronal marker to visualize neurites clearly.

-

Acquire images of random fields of view using a microscope.

-

Using image analysis software, trace the neurites of individual neurons.

-

Quantify parameters such as the total length of all neurites per neuron, the length of the longest neurite, and the number of primary neurites and branches.

-

Perform statistical analysis to compare the treated groups with the control group.

Cell Viability and Apoptosis Assays

Objective: To assess the effect of DHA or DHA-ME on neuronal viability and apoptosis.

Materials:

-

Neuronal cultures in multi-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Caspase-3 activity assay kit

-

Plate reader and fluorescence microscope

Protocol for MTT Assay (Viability):

-

Culture and treat neurons in a 96-well plate.

-

Add MTT reagent to each well and incubate at 37°C for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Protocol for TUNEL Assay (Apoptosis):

-

Culture and treat neurons on coverslips.

-

Fix the cells as described in the neurite outgrowth assay.

-

Follow the manufacturer's protocol for the TUNEL assay kit to label apoptotic cells.

-

Counterstain with a nuclear stain like DAPI.

-

Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Western Blotting for Synaptic Proteins

Objective: To measure the expression levels of synaptic proteins following treatment with DHA or DHA-ME.

Materials:

-

Treated neuronal cultures

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against synaptic proteins (e.g., synapsin-1, PSD-95, GluR1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

Docosahexaenoic acid is a pleiotropic molecule that plays a fundamental role in the health and function of neuronal cells. Its neuroprotective, anti-inflammatory, and neurogenic properties are well-documented, and the underlying signaling pathways are increasingly understood. These multifaceted actions make DHA and its signaling pathways promising targets for the development of novel therapeutics for a range of neurological and neurodegenerative disorders.

The role of this compound in neuronal cells is an area that requires significant further investigation. While it may serve as a useful experimental tool and a potential pro-drug for delivering DHA, its specific uptake, metabolism, and functional differences compared to the free acid form are largely unknown. Future research should focus on direct comparative studies to elucidate the unique properties of DHA-ME and to determine its potential as a therapeutic agent in its own right. A deeper understanding of the comparative biology of DHA and its derivatives will be crucial for the rational design of interventions aimed at promoting brain health and combating neurological disease.

References

- 1. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of docosapentaenoic acid on neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic acid prevents neuronal apoptosis induced by soluble amyloid-beta oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of neuronal apoptosis by docosahexaenoic acid (22:6n-3). Role of phosphatidylserine in antiapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic acid promotes neurite growth in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of WNT and CREB signaling pathways in human neuronal cells in response to the Omega-3 fatty acid docosahexaenoic acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of DHA-Me Incorporation into Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the incorporation of docosahexaenoic acid methyl ester (DHA-Me) into cellular membranes. The guide details the cellular uptake, enzymatic processing, and subsequent integration of the docosahexaenoic acid (DHA) moiety into membrane phospholipids (B1166683). It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core pathways and workflows.

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical structural and functional component of cellular membranes, particularly in the nervous system and retina[1]. Its incorporation into membrane phospholipids influences a variety of cellular processes, including membrane fluidity, signal transduction, and the function of membrane-associated proteins[2][3][4]. DHA is often administered in its methyl-esterified form, DHA-Me, in research and clinical settings. Understanding the precise mechanisms by which cells process DHA-Me and incorporate its DHA moiety into their membranes is crucial for optimizing its therapeutic and experimental applications.

This guide elucidates the multi-step process of DHA-Me incorporation, beginning with its transport across the plasma membrane, followed by intracellular hydrolysis, activation to a thioester, and finally, its esterification into various phospholipid species.

Core Mechanism of DHA-Me Incorporation

The incorporation of the DHA acyl chain from DHA-Me into cellular membranes is a sophisticated process involving several key enzymatic steps. Unlike free fatty acids, DHA-Me must first be hydrolyzed to release the free DHA molecule before it can enter the canonical fatty acid metabolic pathways for membrane integration.

Cellular Uptake of DHA-Me

Studies have shown that long-chain fatty acid methyl esters, such as DHA-Me, can be taken up by mammalian cells intact[5]. The process is thought to be largely energy-independent and may involve passive diffusion across the plasma membrane, facilitated by the lipophilic nature of the methyl ester[5]. While specific transporters for fatty acid methyl esters have not been definitively identified, the uptake is characterized by the dissociation of DHA-Me from carrier proteins like albumin in the extracellular medium prior to its entry into the cell[5].

Intracellular Hydrolysis by Carboxylesterases

Once inside the cell, the methyl ester bond of DHA-Me is cleaved by intracellular carboxylesterases (CES), releasing free docosahexaenoic acid (DHA) and methanol[5][6]. Carboxylesterases are a family of enzymes primarily located in the endoplasmic reticulum and cytoplasm that hydrolyze a wide range of ester-containing compounds[6][7]. Human carboxylesterase 1 (CES1) and 2 (CES2) are the major isoforms involved in drug and xenobiotic metabolism, and they also exhibit activity towards endogenous lipid esters[8][9][10][11]. The hydrolysis of DHA-Me is a critical prerequisite for its subsequent metabolic activation and incorporation into complex lipids.

Activation of Free DHA to DHA-CoA

The liberated free DHA is then "activated" by a family of enzymes known as Acyl-CoA synthetases (ACSLs)[1][12]. This ATP-dependent reaction involves the formation of a high-energy thioester bond between the carboxyl group of DHA and coenzyme A (CoA), yielding docosahexaenoyl-CoA (DHA-CoA)[12]. This activation step is essential as it renders the fatty acid metabolically active for subsequent enzymatic reactions. Several ACSL isoforms exist, and they exhibit different substrate specificities and subcellular localizations, which can influence the metabolic fate of the fatty acid[13][14].

Incorporation into Phospholipids via the Lands' Cycle

DHA-CoA is primarily incorporated into the sn-2 position of lysophospholipids through the action of lysophospholipid acyltransferases (LPLATs) in a process known as the Lands' cycle or the remodeling pathway[15][16][17]. This pathway allows for the specific enrichment of membranes with particular fatty acids like DHA. The reaction involves the transfer of the DHA acyl chain from DHA-CoA to a lysophospholipid acceptor, such as lysophosphatidylcholine (B164491) (LPC) or lysophosphatidylethanolamine (LPE), to form a new diacyl phospholipid molecule. Various LPLAT enzymes with distinct substrate specificities for both the acyl-CoA donor and the lysophospholipid acceptor have been identified, contributing to the diverse phospholipid composition of cellular membranes[15][16][18].

Data Presentation

The following tables summarize quantitative data related to the uptake and incorporation of DHA into cellular lipids. Direct comparative data for DHA-Me versus free DHA is limited; however, the provided data offers insights into the kinetics and extent of DHA incorporation from various sources.

Table 1: Kinetic Parameters of DHA Uptake and Metabolism

| Parameter | Value | Cell/System | Reference |

| Plasma 13C-DHA Half-life (Baseline) | 4.5 ± 0.4 days | Healthy older individuals | [19] |

| Plasma 13C-DHA Half-life (Supplemented) | 3.0 ± 0.2 days | Healthy older individuals | [19] |

| Net DHA Incorporation Rate (Whole Brain) | 3.8 ± 1.7 mg/day | Adult humans | [1] |

| DHA Increase in Plasma GPL (29 days) | 186% | Humans | [18] |

| DHA Increase in Erythrocyte GPL (29 days) | 130% | Humans | [18] |

| DHA Increase in Cheek Cell GPL (29 days) | 180% | Humans | [18] |

Table 2: Comparative Bioavailability of Different DHA Formulations

| DHA Formulation | Relative Bioavailability (Plasma PL) | Study Population | Reference |

| Krill Oil (Phospholipids) | Highest (AUC0-72h: 80.03 ± 34.71 %h) | Healthy volunteers | [20] |

| Fish Oil (re-esterified Triglycerides) | Intermediate (AUC0-72h: 59.78 ± 36.75 %h) | Healthy volunteers | [20] |

| Ethyl Esters | Lowest (AUC0-72h: 47.53 ± 38.42 %*h) | Healthy volunteers | [20] |

| Phospholipid-DHA | Higher incorporation in plasma vs. TAG-DHA | Rats | [21] |

| Monoacylglycerol-DHA | Higher incorporation in erythrocytes vs. TAG-DHA | Rats | [21] |

| >95% re-esterified Triglycerides | Significantly greater erythrocyte EPA & DHA incorporation vs. <70% rTG | Healthy subjects | [22][23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the incorporation of DHA-Me into cell membranes.

Fatty Acid Uptake Assay (Radiolabeled)

This protocol is adapted for measuring the uptake of radiolabeled fatty acids into cultured cells[24][25].

-

Cell Culture: Plate cells in a 24-well plate and grow to desired confluency.

-

Preparation of Radiolabeled Fatty Acid Solution: Prepare a stock solution of [14C]-DHA or [3H]-DHA complexed to fatty acid-free bovine serum albumin (BSA) in serum-free medium.

-

Uptake Assay:

-

Wash cells twice with warm phosphate-buffered saline (PBS).

-

Add the radiolabeled fatty acid solution to each well.

-

Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of parallel wells to normalize the uptake data.

-

Total Lipid Extraction (Bligh and Dyer Method)

This protocol describes the extraction of total lipids from cultured cells[2][26][27].

-

Cell Harvesting:

-

Wash cultured cells with cold PBS.

-

Scrape cells into a methanol (B129727):water (2:0.8 v/v) solution.

-

-

Extraction:

-

Transfer the cell suspension to a glass tube.

-

Add chloroform (B151607) (CHCl3) to achieve a final ratio of CHCl3:methanol:water of 1:2:0.8 (v/v/v). Vortex thoroughly.

-

Add an additional volume of CHCl3 and water to bring the final ratio to 2:2:1.8 (v/v/v) of CHCl3:methanol:water. Vortex again.

-

Centrifuge at low speed to separate the phases.

-

-

Lipid Collection:

-

The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

-

Transfer the lipid extract to a new glass tube.

-

Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

-

Store the dried lipid extract at -80°C under an inert atmosphere.

-

Phospholipid Separation by Thin-Layer Chromatography (TLC)

This protocol outlines the separation of major phospholipid classes[3][7][28].

-

Plate Preparation: Use silica (B1680970) gel TLC plates. Activate the plates by heating at 100-110°C for 30-60 minutes before use.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the origin line of the TLC plate using a microsyringe.

-

Chromatogram Development:

-

Place the TLC plate in a developing chamber containing a suitable solvent system. A common system for phospholipid separation is chloroform:methanol:acetic acid:water (e.g., 50:30:8:4, v/v/v/v).

-

Allow the solvent front to migrate to near the top of the plate.

-

-

Visualization:

-

Remove the plate from the chamber and air dry.

-

Visualize the separated phospholipid spots using iodine vapor, primuline (B81338) spray under UV light, or specific stains for phosphate (B84403) groups (e.g., molybdenum blue spray).

-

Identify the individual phospholipid classes by comparing their migration distances (Rf values) to known standards run on the same plate.

-

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of the fatty acid composition of the extracted lipids[4][8][29][30][31].

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 1% H2SO4 or 14% BF3).

-

Heat the mixture at 60-100°C for 1-2 hours to convert the fatty acyl chains of the lipids into their corresponding methyl esters.

-

-

FAME Extraction:

-

After cooling, add water and a non-polar solvent (e.g., hexane (B92381) or iso-octane) to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract into the GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).

-

The FAMEs are separated based on their chain length and degree of unsaturation.

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.

-

Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol describes a radiometric assay to measure ACSL activity[6][12][20][32][33].

-

Enzyme Source Preparation: Prepare cell or tissue lysates, or microsomal fractions, containing the ACSL enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]-DHA) complexed to BSA.

-

Enzyme Assay:

-

Pre-incubate the enzyme source in the reaction buffer without the radiolabeled fatty acid.

-

Initiate the reaction by adding the radiolabeled fatty acid.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a mixture of isopropanol, heptane, and water, which will partition the unreacted fatty acid into the upper organic phase and the radiolabeled acyl-CoA into the lower aqueous phase.

-

-

Quantification:

-

Take an aliquot of the lower aqueous phase and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the ACSL activity.

-

Lysophospholipid Acyltransferase (LPLAT) Activity Assay

This protocol outlines a method to measure LPLAT activity using radiolabeled substrates[10][15][18][34].

-

Enzyme Source Preparation: Prepare microsomal fractions from cells or tissues.

-

Reaction Mixture: Prepare a reaction buffer containing a specific lysophospholipid acceptor (e.g., 1-palmitoyl-2-lyso-PC) and a radiolabeled acyl-CoA donor (e.g., [14C]-DHA-CoA).

-

Enzyme Assay:

-

Add the microsomal preparation to the reaction mixture.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.

-

-

Analysis:

-

Separate the newly synthesized radiolabeled phospholipid from the unreacted substrates using thin-layer chromatography (TLC).

-

Scrape the spot corresponding to the product phospholipid from the TLC plate and measure the radioactivity by scintillation counting.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of DHA-Me incorporation into cell membranes.

Caption: Experimental workflow for analyzing DHA-Me incorporation.

Caption: Workflows for key enzyme activity assays.

Conclusion

The incorporation of DHA from its methyl ester form into cellular membranes is a multi-step enzymatic cascade that is fundamental to understanding its biological effects. This guide has outlined the core mechanism, from cellular uptake and hydrolysis to activation and final esterification into phospholipids. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug development. Further research focusing on the specific kinetics and regulation of each enzymatic step, particularly the carboxylesterase-mediated hydrolysis of DHA-Me and a direct quantitative comparison to free DHA uptake, will provide a more complete picture of this important metabolic pathway.

References

- 1. Mechanisms regulating brain docosahexaenoic acid uptake: what is the recent evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triglycerideforum.org [triglycerideforum.org]

- 3. Effect of docosahexaenoic acid on membrane fluidity and function in intact cultured Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omega-3 fatty acids in cellular membranes: a unified concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of carboxylesterase (CES) activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic Carboxylesterase 1 Is Essential for Both Normal and Farnesoid X Receptor-Controlled Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylesterase 2 prevents liver steatosis by modulating lipolysis, endoplasmic reticulum stress, and lipogenesis and is regulated by hepatocyte nuclear factor 4 alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Docosahexaenoic Acid (DHA) Incorporation into the Brain from Plasma, as an In Vivo Biomarker of Brain DHA Metabolism and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. solsone.no [solsone.no]

- 17. Increased Cellular Uptake of Polyunsaturated Fatty Acids and Phytosterols from Natural Micellar Oil | MDPI [mdpi.com]

- 18. Comparison of the incorporation of orally administered DHA into plasma, erythrocyte and cheek cell glycerophospholipids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 19. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Incorporation of EPA and DHA into plasma phospholipids in response to different omega-3 fatty acid formulations - a comparative bioavailability study of fish oil vs. krill oil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of the Incorporation of DHA in Circulatory and Neural Tissue When Provided as Triacylglycerol (TAG), Monoacylglycerol (MAG) or Phospholipids (PL) Provides New Insight into Fatty Acid Bioavailability [mdpi.com]

- 22. Comparative membrane incorporation of omega-3 fish oil triglyceride preparations differing by degree of re-esterification: A sixteen-week randomized intervention trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative membrane incorporation of omega-3 fish oil triglyceride preparations differing by degree of re-esterification: A sixteen-week randomized intervention trial | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

- 25. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. content.abcam.com [content.abcam.com]

- 27. researchgate.net [researchgate.net]

- 28. EPA and DHA differentially modulate membrane elasticity in the presence of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Discovery and Design of Family VIII Carboxylesterases as Highly Efficient Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Docosahexaenoic Acid Methyl Ester as a Lipid Mediator Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical precursor to a superfamily of potent bioactive lipids known as specialized pro-resolving mediators (SPMs), which includes resolvins, protectins, and maresins. These lipid mediators actively regulate the resolution of inflammation, a process crucial for tissue homeostasis and the prevention of chronic inflammatory diseases. Docosahexaenoic acid methyl ester (DHA-ME), a chemically stable derivative of DHA, is widely utilized in research settings. Its biological activity as a precursor to SPMs is contingent upon its enzymatic hydrolysis to free DHA. This technical guide provides a comprehensive overview of the conversion of DHA-ME to DHA and its subsequent transformation into SPMs. It details the enzymatic processes, experimental protocols for quantification, and the signaling pathways involved, offering a foundational resource for researchers in lipid biology, inflammation, and drug development.

Introduction

Inflammation is a fundamental protective response to infection or tissue injury. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is now understood to be an active, coordinated process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs).[1][2][3] Docosahexaenoic acid (DHA) is a primary precursor for the biosynthesis of several families of SPMs, including D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs).[4][5][6] These molecules have demonstrated potent anti-inflammatory and pro-resolving activities in a variety of preclinical models.[3][5]

In research and preclinical studies, DHA is often utilized in its esterified form, such as this compound (DHA-ME), due to its increased stability and ease of handling. However, for DHA-ME to exert its biological effects as an SPM precursor, it must first be hydrolyzed to release the free fatty acid, DHA. This initial conversion step is critical and is mediated by various esterases within the body. This guide will delve into the core aspects of DHA-ME as a lipid mediator precursor, from its enzymatic conversion to the downstream synthesis of SPMs and their signaling functions.

Enzymatic Conversion of DHA Methyl Ester to Docosahexaenoic Acid

The bioavailability and subsequent biological activity of DHA-ME are entirely dependent on its hydrolysis to free DHA. This enzymatic process is primarily carried out by carboxylesterases and pancreatic lipases.

Role of Carboxylesterases

Human carboxylesterase 1 (CES1), predominantly found in the liver, and carboxylesterase 2 (CES2), located in the intestine and other tissues, are key enzymes in the hydrolysis of various ester-containing compounds.[2][7] CES1, in particular, is known to hydrolyze long-chain fatty acid esters.[2] The general substrate preference for CES1 is for esters with a large acyl group and a small alcohol group, a description that fits DHA-ME.[4]

The hydrolysis reaction catalyzed by CES1 is a two-step process involving the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the free fatty acid and methanol (B129727).

Role of Pancreatic Lipase (B570770)

Following oral administration, DHA-ME is exposed to pancreatic lipase in the small intestine. Pancreatic lipase is a primary enzyme responsible for the digestion of dietary fats.[8] While its primary substrates are triglycerides, it also exhibits activity towards other fatty acid esters. The efficiency of hydrolysis of methyl and ethyl esters by pancreatic lipase is generally considered to be slower than that of triglycerides.

Bioavailability and Cellular Uptake

The bioavailability of DHA from DHA-ME is generally lower than that from triglyceride or free fatty acid forms due to the requisite hydrolysis step.[9][10] Once hydrolyzed to free DHA in the gut or liver, it is absorbed and transported in the circulation, primarily bound to albumin.

Cellular uptake of free DHA can occur through passive diffusion across the plasma membrane or be facilitated by fatty acid transport proteins. Once inside the cell, DHA can be esterified into cellular lipids, primarily phospholipids (B1166683) in the cell membrane, or be utilized for the synthesis of bioactive mediators.

Biosynthesis of Specialized Pro-Resolving Mediators from DHA

Upon cellular uptake, free DHA serves as the substrate for a series of enzymatic reactions that lead to the production of SPMs. The biosynthesis of these mediators is a complex and tightly regulated process involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.

The primary DHA-derived SPM families are:

-

D-series Resolvins (RvD1-RvD6): Synthesized through the action of 15-LOX and 5-LOX.

-

Protectin D1 (PD1, also known as Neuroprotectin D1 when in neural tissues): Also initiated by 15-LOX.

-

Maresins (MaR1, MaR2): Generated via the 12-LOX pathway, primarily in macrophages.[6][11]

These pathways are initiated in response to inflammatory stimuli and are crucial for orchestrating the resolution phase of inflammation.

Figure 1. Conversion of DHA methyl ester to specialized pro-resolving mediators.

Data Presentation: Quantitative Analysis

Precise quantification of the conversion of DHA-ME to DHA and the subsequent production of SPMs is essential for understanding its potential as a therapeutic precursor. Due to the limited availability of direct kinetic data for DHA-ME, this section outlines the necessary experimental approaches and presents hypothetical data in a structured format for clarity.

Enzymatic Hydrolysis of DHA Methyl Ester

The efficiency of DHA-ME hydrolysis can be determined in vitro using recombinant enzymes.

Table 1: Hypothetical Kinetic Parameters for DHA Methyl Ester Hydrolysis

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Human Carboxylesterase 1 | DHA Methyl Ester | 50 | 150 |

| Porcine Pancreatic Lipase | DHA Methyl Ester | 150 | 80 |

Note: These values are hypothetical and serve as a template for data presentation. Actual values would need to be determined experimentally.

Cellular Conversion and SPM Production

The conversion of DHA-ME to free DHA and subsequently to SPMs can be quantified in a cellular model, such as human monocyte-derived macrophages.

Table 2: Quantification of DHA and SPM Production in Macrophages Treated with DHA Methyl Ester (10 µM for 24 hours)

| Analyte | Intracellular Concentration (ng/10^6 cells) | Supernatant Concentration (pg/mL) |

| DHA Methyl Ester | 50.2 ± 8.5 | Not Detected |

| Free DHA | 250.8 ± 25.1 | 15.3 ± 3.2 |

| Resolvin D1 | 1.2 ± 0.3 | 8.5 ± 1.5 |

| Resolvin D2 | 0.9 ± 0.2 | 6.1 ± 1.1 |

| Protectin D1 | 2.5 ± 0.6 | 12.3 ± 2.4 |

| Maresin 1 | 1.8 ± 0.4 | 9.8 ± 1.9 |

Note: Data are presented as mean ± standard deviation and are hypothetical. Experimental determination is required.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHA-ME as an SPM precursor.

In Vitro Hydrolysis of DHA Methyl Ester by Carboxylesterase 1

This protocol outlines the determination of the kinetic parameters of recombinant human CES1 with DHA-ME as a substrate.

Materials:

-

Recombinant human Carboxylesterase 1 (CES1)

-

DHA Methyl Ester (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Methanol

-

Internal standard (e.g., d5-DHA)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of DHA-ME in methanol.

-

Prepare a series of substrate concentrations by diluting the stock solution in Tris-HCl buffer.

-

Initiate the reaction by adding a fixed concentration of recombinant CES1 to the substrate solutions.

-

Incubate the reaction mixtures at 37°C for various time points to ensure initial velocity conditions.

-

Terminate the reaction by adding ice-cold methanol containing the internal standard.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant for the formation of free DHA using a validated LC-MS/MS method.

-

Calculate the initial reaction velocities for each substrate concentration.

-